2,5-Methano-8aH-1-benzopyran-8a-ol, octahydro-4a,5-dimethyl-3-(1-methylethyl)-, (2alpha,3beta,4abeta,5alpha,8abeta)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cryptofauronol can be synthesized through the rearrangement of bicyclo [5.3.0]decane precursors . The process involves converting alkenyl-substituted furfuryl alcohols into corresponding alkenyl-substituted pyrylium species, which then undergo intramolecular cycloaddition to produce highly functionalized perhydroazulenes . These products can undergo acid-catalyzed rearrangement reactions to give cis-fused bicyclo [4.4.0] decanes .
Industrial Production Methods: The industrial production of cryptofauronol involves the extraction of essential oils from Valeriana officinalis plants . The extraction process typically includes steam distillation, followed by purification steps to isolate cryptofauronol from other constituents .
Chemical Reactions Analysis
Types of Reactions: Cryptofauronol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cryptofauronol .
Scientific Research Applications
Cryptofauronol has several scientific research applications:
Mechanism of Action
The exact mechanism of action of cryptofauronol is not fully understood. it is believed to interact with the gamma-aminobutyric acid (GABA) receptors in the brain, similar to other compounds found in valerian . This interaction may enhance the inhibitory effects of GABA, leading to its sedative properties .
Comparison with Similar Compounds
- Valeranone
- Fauronyl acetate
- Valerane
Comparison: Cryptofauronol is unique among these compounds due to its specific structural features and the particular rearrangement reactions it undergoes . While valeranone and fauronyl acetate also exhibit sedative properties, cryptofauronol’s distinct synthesis pathway and molecular structure contribute to its unique pharmacological profile .
Properties
CAS No. |
2212-90-0 |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1R,3S,7S,8R,10R)-7,8-dimethyl-10-propan-2-yl-2-oxatricyclo[5.3.1.03,8]undecan-3-ol |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-8-14(4)13(3)6-5-7-15(14,16)17-12(11)9-13/h10-12,16H,5-9H2,1-4H3/t11-,12-,13+,14-,15+/m1/s1 |
InChI Key |
UTNQUNGFEKWBQT-QMIVOQANSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@@]2([C@]3(CCC[C@@]2(O[C@@H]1C3)O)C)C |
Canonical SMILES |
CC(C)C1CC2(C3(CCCC2(OC1C3)O)C)C |
Origin of Product |
United States |
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